molecular formula C20H18N6O2S B14937230 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B14937230
M. Wt: 406.5 g/mol
InChI Key: HYEIMIBRDJJFRA-UHFFFAOYSA-N
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Description

This compound features a benzotriazinone core (4-oxo-1,2,3-benzotriazin-3(4H)-yl) linked via a propanamide bridge to a (2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene moiety.

Synthesis: The synthesis likely involves coupling reactions between substituted 1,3,4-thiadiazoles and benzotriazinone derivatives. Analogous methods include refluxing oxadiazoles with phthalide derivatives (as in ) or using hydrazine hydrate and substituted benzoic acids to form triazole intermediates (). Spectral confirmation (IR, $^1$H NMR, MS) aligns with protocols described in and .

Properties

Molecular Formula

C20H18N6O2S

Molecular Weight

406.5 g/mol

IUPAC Name

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C20H18N6O2S/c27-17(12-13-26-19(28)15-8-4-5-9-16(15)22-25-26)21-20-24-23-18(29-20)11-10-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,21,24,27)

InChI Key

HYEIMIBRDJJFRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multiple steps. One common approach is the condensation of 4-oxo-1,2,3-benzotriazine with a suitable thiadiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolino derivatives, while substitution reactions can produce a wide range of functionalized benzotriazine-thiadiazole compounds .

Scientific Research Applications

Chemistry

In chemistry, 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications .

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Researchers investigate its mechanism of action, efficacy, and safety in preclinical and clinical studies to determine its suitability as a pharmaceutical agent .

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Thiadiazole/Benzotriazinone Derivatives

Table 1: Key Structural Variations and Properties
Compound Name Substituents on Thiadiazole Benzotriazinone Modifications Molecular Formula Key Spectral Data (IR/NMR) Reference
Target Compound 5-(2-phenylethyl) None C₂₁H₁₈N₆O₂S Not explicitly provided in evidence; inferred similarity to
N-[(2Z)-5-cyclobutyl-...propanamide () 5-cyclobutyl None C₁₆H₁₆N₆O₂S CAS 1282121-37-2; molecular weight 380.4 g/mol
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide () 3-(3-methylphenyl), acryloyl Benzamide instead of propanamide C₂₁H₂₀N₄O₂S IR: 1690, 1638 cm⁻¹ (C=O); MS: m/z 392
N-(4-methylthiazol-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide () 4-methylthiazole Benzothiazole instead of benzotriazinone C₁₄H₁₃N₃O₂S₂ Not provided; structural similarity noted

Key Observations :

  • Core Modifications: Replacing benzotriazinone with benzothiazole () alters electron distribution, which may affect binding affinity in biological systems.
Table 2: Reaction Conditions for Analogous Compounds
Compound Class Key Reagents/Conditions Yield Reference
1,3,4-Oxadiazole derivatives () 3-benzylidene phthalide, hydrazine hydrate (80%), reflux 70–85%
Thiadiazol-2-ylidene propanamides () Phosphorous oxychloride, substituted benzoic acids 82% (for 4g)
Spiro-oxadiazole derivatives () Phenyl isocyanate, K₂CO₃, acetonitrile reflux Not specified

Comparison :

  • The target compound’s synthesis likely parallels and , utilizing hydrazine-mediated cyclization and coupling under mild conditions. Higher yields (e.g., 82% in ) suggest optimized protocols for thiadiazole derivatives.

Spectral and Analytical Data

  • IR Spectroscopy: The target compound’s carbonyl stretches (C=O in benzotriazinone and propanamide) are expected near 1680–1700 cm⁻¹, consistent with analogs in (1690 cm⁻¹) .
  • NMR : The (2Z)-configuration of the thiadiazole-ylidene group would produce distinct $^1$H NMR signals for the phenethyl substituents (δ 2.8–3.2 ppm for CH₂ groups), as seen in similar sp²-hybridized systems .

Research Implications and Gaps

  • Further studies should evaluate the phenethyl group’s role in target engagement.
  • Optimization : Cyclobutyl () and methylbenzylidene () variants offer insights into steric and electronic tuning for enhanced potency.

References [1] Shaymaa K. Younis (2011). Synthesis of benzotriazinone derivatives. [4] Synthesis of 1,2,4-triazole derivatives (2011). [5] Spectral data for thiadiazole-acryloyl benzamides (2011). [6] Propanamide with benzothiazole core (2024). [8] Spiro-oxadiazole synthesis (2014). [11] Cyclobutyl-substituted analog (2023). [12] Methylbenzylidene-thiazolidinone derivative (2022).

Biological Activity

The compound 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound belongs to the class of benzotriazine derivatives, known for their diverse biological activities. Its chemical formula is C19H18N4O3C_{19}H_{18}N_{4}O_{3} and it has a molecular weight of approximately 350.38 g/mol. The structure includes a benzotriazinone moiety linked to a thiadiazole ring, which is critical for its biological activity.

Anticancer Activity

Research indicates that benzotriazine derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including HepG2 liver carcinoma cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Table 1: Anticancer Activity of Benzotriazine Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AHepG215Apoptosis induction
Compound BMCF720Cell cycle arrest
Target CompoundHepG2TBDTBD

Antimicrobial Activity

Benzotriazine derivatives have also been explored for their antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, including E. coli and S. aureus. The proposed mechanism involves the inhibition of bacterial DNA synthesis .

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Target CompoundTBDTBD

Anti-inflammatory Effects

Some studies suggest that benzotriazine derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Studies

A notable study synthesized a series of benzotriazine derivatives and evaluated their biological activities through in vitro assays. The findings demonstrated that certain modifications to the benzotriazine structure enhanced anticancer activity significantly compared to the parent compounds .

Another investigation focused on the docking studies of these compounds against specific protein targets involved in cancer progression and inflammation, highlighting their potential as therapeutic agents .

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